molecular formula C9H5BrN2O B7761828 5-Bromo-2-(cyanomethoxy)benzonitrile

5-Bromo-2-(cyanomethoxy)benzonitrile

Cat. No.: B7761828
M. Wt: 237.05 g/mol
InChI Key: PJLYKKIXDYCWFV-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyanomethoxy)benzonitrile is an organic compound with the molecular formula C9H5BrN2O It is a derivative of benzonitrile, characterized by the presence of a bromine atom at the fifth position and a cyanomethoxy group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyanomethoxy)benzonitrile typically involves the bromination of 2-(cyanomethoxy)benzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products with minimal impurities. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyanomethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(cyanomethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyanomethoxy)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding or inhibition. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzonitrile
  • 2-Bromo-5-cyanomethoxybenzonitrile
  • 5-Chloro-2-(cyanomethoxy)benzonitrile

Uniqueness

5-Bromo-2-(cyanomethoxy)benzonitrile is unique due to the specific positioning of the bromine and cyanomethoxy groups on the benzene ring. This unique structure imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the bromine atom can influence the compound’s reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-(cyanomethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLYKKIXDYCWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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